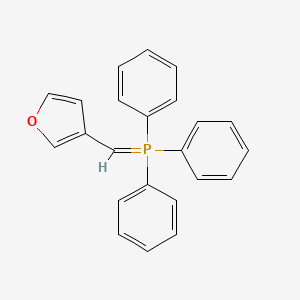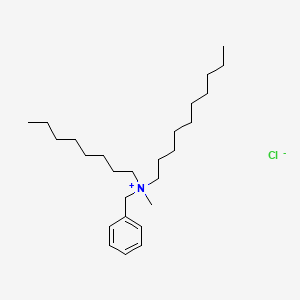
N-Benzyl-N-methyl-N-octyldecan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-methyl-N-octyldecan-1-aminium chloride: is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and act as a disinfectant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-methyl-N-octyldecan-1-aminium chloride typically involves the alkylation of N-methyl-N-octyldecan-1-amine with benzyl chloride. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored for completion, and the product is purified using techniques such as distillation or chromatography to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: N-Benzyl-N-methyl-N-octyldecan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Reactions: Products include various substituted ammonium salts.
Oxidation Products: Corresponding oxides or hydroxides.
Reduction Products: Primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Benzyl-N-methyl-N-octyldecan-1-aminium chloride is used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases .
Biology and Medicine: The compound exhibits antimicrobial properties and is used in disinfectants and antiseptics. It is also studied for its potential use in drug delivery systems due to its ability to interact with biological membranes .
Industry: In the industrial sector, it is used as a surfactant in detergents, emulsifiers, and fabric softeners. It also finds applications in water treatment processes as a biocide .
Wirkmechanismus
N-Benzyl-N-methyl-N-octyldecan-1-aminium chloride exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing it to disrupt microbial cell membranes, leading to cell lysis and death. The compound interacts with the lipid bilayer of cell membranes, causing increased permeability and leakage of cellular contents .
Vergleich Mit ähnlichen Verbindungen
- N-Benzyl-N-methyl-N-dodecylammonium chloride
- N-Benzyl-N-methyl-N-hexadecylammonium chloride
- N-Benzyl-N-methyl-N-octadecylammonium chloride
Comparison: N-Benzyl-N-methyl-N-octyldecan-1-aminium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to compounds with shorter or longer alkyl chains .
Eigenschaften
CAS-Nummer |
848153-84-4 |
|---|---|
Molekularformel |
C26H48ClN |
Molekulargewicht |
410.1 g/mol |
IUPAC-Name |
benzyl-decyl-methyl-octylazanium;chloride |
InChI |
InChI=1S/C26H48N.ClH/c1-4-6-8-10-12-13-15-20-24-27(3,23-19-14-11-9-7-5-2)25-26-21-17-16-18-22-26;/h16-18,21-22H,4-15,19-20,23-25H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RNLBNJMFRBCYJW-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC[N+](C)(CCCCCCCC)CC1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


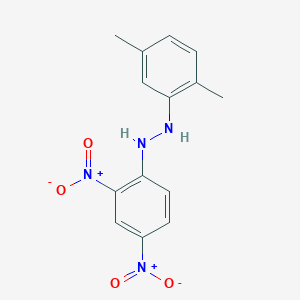
![3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine](/img/structure/B14199507.png)
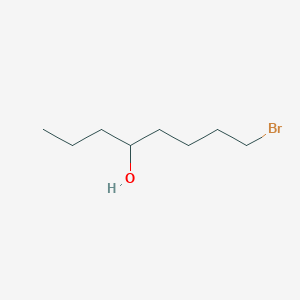
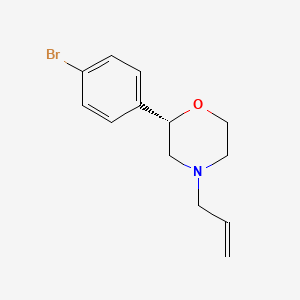
![3-Methoxy-5-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14199533.png)
![4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B14199539.png)
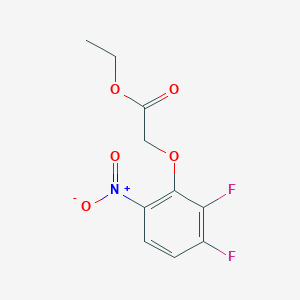
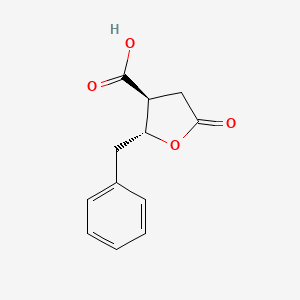
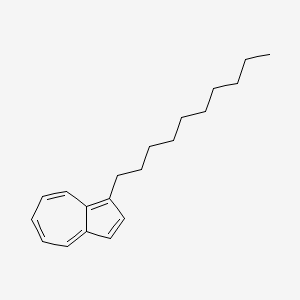
![[4-Heptoxy-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14199552.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(methylenesulfanediyl)]dianiline](/img/structure/B14199564.png)
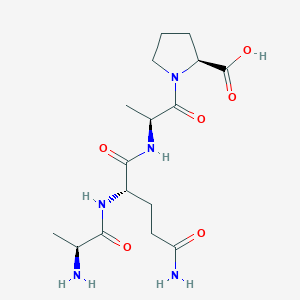
![2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole](/img/structure/B14199587.png)
